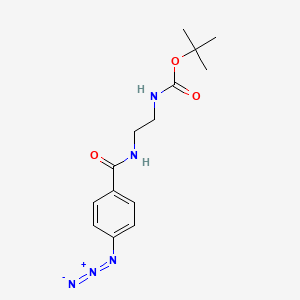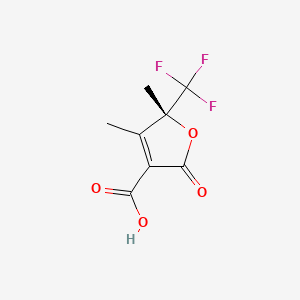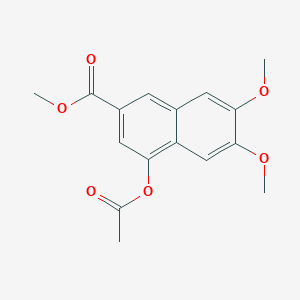
3-Ethoxy-4,5-dimethyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4,5-dimethyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of ethoxy and dimethyl groups at positions 3, 4, and 5 of the oxazole ring, respectively. Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 3-Ethoxy-4,5-dimethyl-1,2-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Analyse Chemischer Reaktionen
3-Ethoxy-4,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese dioxide for oxidation, and Deoxo-Fluor® for cyclodehydration . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines can yield oxazoles, while substitution reactions can introduce different functional groups into the oxazole ring .
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4,5-dimethyl-1,2-oxazole has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, oxazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . Additionally, oxazoles are used in the development of new pharmaceuticals and agrochemicals due to their diverse biological activities .
Wirkmechanismus
The mechanism of action of 3-Ethoxy-4,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . For example, oxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to their potential use as anticancer agents .
Vergleich Mit ähnlichen Verbindungen
3-Ethoxy-4,5-dimethyl-1,2-oxazole can be compared with other similar compounds, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles . These compounds share a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms. The unique substitution pattern of this compound, with ethoxy and dimethyl groups, distinguishes it from other oxazole derivatives and contributes to its specific biological activities .
Eigenschaften
CAS-Nummer |
127020-26-2 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
3-ethoxy-4,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NO2/c1-4-9-7-5(2)6(3)10-8-7/h4H2,1-3H3 |
InChI-Schlüssel |
XVEJAONDLBAHCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NOC(=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13924826.png)
![5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)






![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)


![9H-Pyrido[3,4-b]indole-1,3-dimethanol](/img/structure/B13924886.png)


